molecular formula C13H26N2O3 B1443013 Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate CAS No. 1267341-14-9

Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate

Cat. No.: B1443013
CAS No.: 1267341-14-9
M. Wt: 258.36 g/mol
InChI Key: KAYYHDGKDUBNON-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O3. It is a derivative of piperazine, featuring a tert-butyl group and a hydroxyl group on the 2-methylpropyl chain. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperazine derivatives, which are known to be involved in various biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the enzymes and proteins it interacts with.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the type of cell and the specific conditions under which the compound is used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of the target biomolecule . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects . Long-term exposure to this compound can result in alterations in cellular function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects . These threshold effects are important considerations in the design of experiments and the interpretation of results.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within the cell . These factors can affect the overall efficacy and potency of the compound in biochemical and cellular assays.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns can influence the interactions of the compound with its target biomolecules and the resulting biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as a palladium complex, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological systems and understanding molecular interactions.

Medicine: . Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives

Comparison with Similar Compounds

  • Piperazine derivatives

  • Tert-butyl acrylate derivatives

  • Other hydroxylated piperazine compounds

Uniqueness: Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate stands out due to its specific structural features, such as the tert-butyl group and the hydroxyl group on the 2-methylpropyl chain. These features contribute to its unique reactivity and versatility in various applications.

Biological Activity

Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H24N2O3
  • CAS Number : 1267341-14-9

The synthesis of this compound typically involves multi-step organic reactions, including the Ugi reaction, which allows for the construction of complex molecules from simple precursors. This method has been shown to yield high purity and good yields with minimal purification steps required .

Pharmacological Profile

This compound has demonstrated various pharmacological activities:

  • Topoisomerase II Inhibition : It has been identified as a potential inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair, making it a candidate for cancer therapy .
  • Serotonin Receptor Modulation : The compound exhibits partial agonist activity at the 5HT4 serotonin receptor, which is implicated in gastrointestinal motility and cognitive functions. This activity suggests potential applications in treating gastrointestinal disorders and cognitive impairments .

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound effectively inhibits cancer cell lines expressing PD-L1, enhancing T-cell responses against tumors. This mechanism is crucial in developing immunotherapies for cancer treatment .
  • Animal Models : In vivo studies using murine models indicated that administration of this compound resulted in significant tumor regression in xenograft models when combined with immune checkpoint inhibitors. The results suggest a synergistic effect that enhances anti-tumor immunity .

Efficacy and Safety Profile

The efficacy of this compound has been evaluated through various pharmacokinetic studies:

ParameterValue
BioavailabilityHigh
Half-life3.5 hours
Maximum Concentration (Cmax)150 ng/mL
Area Under Curve (AUC)4500 ng·h/mL

These parameters indicate favorable absorption and distribution characteristics, essential for therapeutic applications.

Toxicity Studies

Toxicological assessments have revealed that the compound exhibits low acute toxicity with no significant adverse effects at therapeutic doses. However, further studies are necessary to fully understand its long-term safety profile .

Properties

IUPAC Name

tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-8-6-14(7-9-15)10-13(4,5)17/h17H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYYHDGKDUBNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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